molecular formula C11H16O4 B14665452 Ethyl 2-oxooctahydro-1-benzofuran-3-carboxylate CAS No. 42798-05-0

Ethyl 2-oxooctahydro-1-benzofuran-3-carboxylate

Cat. No.: B14665452
CAS No.: 42798-05-0
M. Wt: 212.24 g/mol
InChI Key: MXKOJJODGLGIMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-carboxylate esters, including ethyl 2-oxooctahydro-1-benzofuran-3-carboxylate, can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method includes the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a PPh3 catalyst .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using readily available starting materials and catalysts. The Fe-catalyzed oxidative cross-coupling method is particularly advantageous due to the availability of the starting compounds and the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxooctahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like NBS (N-Bromosuccinimide) and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Ethyl 2-oxooctahydro-1-benzofuran-3-carboxylate has several scientific research applications due to its unique chemical structure and properties. In chemistry, it serves as an intermediate for the synthesis of more complex benzofuran derivatives. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make this compound a valuable compound for developing new therapeutic agents and studying biological processes.

Mechanism of Action

The mechanism of action of ethyl 2-oxooctahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make them effective in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ethyl 2-oxooctahydro-1-benzofuran-3-carboxylate include other benzofuran derivatives such as ethyl benzofuran-3-carboxylate and ethyl 3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate .

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its applications in scientific research make it a valuable compound in the field of chemistry and medicine.

Properties

CAS No.

42798-05-0

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H16O4/c1-2-14-10(12)9-7-5-3-4-6-8(7)15-11(9)13/h7-9H,2-6H2,1H3

InChI Key

MXKOJJODGLGIMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCCCC2OC1=O

Origin of Product

United States

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